2'-Methyl-3-(2-thiomethylphenyl)propiophenone

Description

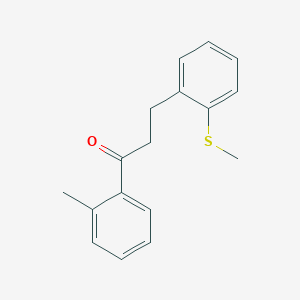

2'-Methyl-3-(2-thiomethylphenyl)propiophenone (CAS 898754-19-3) is a propiophenone derivative with a molecular formula of C₁₇H₁₈OS and a molecular weight of 270.39 g/mol . Its structure comprises a propiophenone backbone substituted with a methyl group at the 2'-position of the phenyl ring and a thiomethylphenyl group at the 3-position (Figure 1). The thiomethyl group (–SCH₃) introduces sulfur-based electronic and steric effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

1-(2-methylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18OS/c1-13-7-3-5-9-15(13)16(18)12-11-14-8-4-6-10-17(14)19-2/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHDTKYBSZXDIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCC2=CC=CC=C2SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644305 | |

| Record name | 1-(2-Methylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-19-3 | |

| Record name | 1-(2-Methylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methyl-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 2-methylthiophenol with propiophenone under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process may involve heating the reactants to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity 2’-Methyl-3-(2-thiomethylphenyl)propiophenone .

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-3-(2-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thiomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

2’-Methyl-3-(2-thiomethylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Methyl-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The thiomethyl group can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity. Additionally, the ketone group can form hydrogen bonds or coordinate with metal ions, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propiophenone Backbone

2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone (CAS 898754-39-7)

- Molecular Formula : C₁₉H₂₀O₃S

- Key Difference : Replacement of the 2'-methyl group with a carboethoxy (–COOEt) group.

- Impact : The electron-withdrawing carboethoxy group reduces electron density at the carbonyl carbon, altering nucleophilic reactivity. This substitution may enhance stability in polar solvents compared to the methyl analog .

2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone (CAS 898780-49-9)

- Molecular Formula : C₁₆H₁₂Cl₂OS

- Key Difference : Chlorine atoms at the 2' and 5' positions of the phenyl ring.

- Impact : Chlorine substituents increase molecular polarity and may enhance resistance to oxidative degradation. The electron-withdrawing Cl groups could also direct electrophilic substitution reactions to specific positions .

3',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone (CAS 898780-55-7)

- Molecular Formula : C₁₆H₁₄Cl₂OS

- Key Difference : Chlorine atoms at the 3' and 5' positions.

Reactivity in Organic Transformations

- α-Functionalization: Propiophenone derivatives undergo α-phenylselenation with diphenyl diselenide under Cs₂CO₃ catalysis. For example, unsubstituted propiophenone yields α-phenylselenoprotiophenone in 0.59 mmol yield . The thiomethyl group in 2'-methyl-3-(2-thiomethylphenyl)propiophenone may sterically hinder similar reactions, though its electron-donating nature could accelerate nucleophilic attacks.

- Sulfur-Morpholine Reactions: Propiophenone reacts with sulfur and morpholine to form β-morpholinopropiophenone and thioacetomorpholide derivatives . The thiomethyl group in the target compound may facilitate alternative pathways, such as sulfur-sulfur bond formation or coordination with transition metals.

Structural and Intermolecular Interactions

- Heterocyclic Analogs: Compounds like 1-(2-furyl)-3-(3-methyl-2-thienyl)-propenone (C₁₂H₁₀O₂S) exhibit intermolecular interactions dominated by π-stacking and hydrogen bonding . The thiomethylphenyl group in this compound likely engages in similar interactions but with enhanced van der Waals forces due to the larger aromatic system.

- Coordination Chemistry: The thiomethyl group enables coordination with metals, as seen in [Ru(acac)₂(tciq)] complexes (tciq = N-(2-thiomethylphenyl)-camphoriminoquinone).

Biological Activity

2'-Methyl-3-(2-thiomethylphenyl)propiophenone (CAS No. 898754-19-3) is a synthetic organic compound that has drawn significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: C16H16OS

- Molecular Weight: 256.36 g/mol

- IUPAC Name: this compound

The compound features a propiophenone backbone with a thiomethyl-substituted phenyl group, which is believed to contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It acts as an electrophile, capable of forming covalent bonds with nucleophiles in proteins and enzymes. This interaction may lead to the inhibition of specific enzymatic activities or modulation of cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Laboratory studies have shown its effectiveness against several bacterial strains.

| Bacterial Strain | Inhibition Concentration (µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | >50 | Significant |

| Escherichia coli | >75 | Moderate |

| Pseudomonas aeruginosa | >100 | Minimal |

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines have demonstrated that this compound can induce apoptosis in cancer cells. A study focused on MCF-7 breast cancer cells reported an IC50 value of 25 µM after 48 hours of exposure.

| Cell Line | IC50 (µM) | Observation |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest observed |

In Vivo Studies

In vivo studies using animal models have assessed the pharmacological effects of this compound on tumor growth. A notable study showed that administration led to a marked decrease in tumor size in xenograft models.

| Study Type | Tumor Size Reduction (%) | Control Group Comparison |

|---|---|---|

| Xenograft Model | 40 | Significant reduction |

Case Studies

-

Antimicrobial Activity Study

- Objective: Evaluate the antimicrobial efficacy against Staphylococcus aureus.

- Findings: The compound exhibited significant inhibition at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent.

-

Cytotoxicity Assessment

- Objective: Assess cytotoxic effects on MCF-7 breast cancer cells.

- Results: An IC50 value of 25 µM was determined after 48 hours, confirming its effectiveness in inducing cell death.

-

In Vivo Tumor Study

- Objective: Investigate the effect on tumor growth in xenograft models.

- Outcome: Tumor size reduced by approximately 40% in treated groups compared to controls, suggesting potential therapeutic applications.

Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Tumor Growth Inhibition | Reduces tumor size in animal models |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.